molecular formula C4H12Cl2Si2 B8269956 Dichloro-methyl-trimethylsilylsilane CAS No. 4518-99-4

Dichloro-methyl-trimethylsilylsilane

Cat. No. B8269956
CAS RN: 4518-99-4
M. Wt: 187.21 g/mol
InChI Key: JZALIDSFNICAQX-UHFFFAOYSA-N
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Description

Silanes are a group of chemical compounds composed of silicon and hydrogen atoms. They are used in a variety of applications, including as coupling agents in adhesives and sealants, as reducing agents in the production of silicones, and as precursors to other silicon compounds .


Synthesis Analysis

Silanes are typically synthesized through a process known as the direct process, which involves the reaction of a silicon-copper alloy with a halogenated hydrocarbon .


Molecular Structure Analysis

The molecular structure of silanes is typically tetrahedral, with the silicon atom at the center and the hydrogen atoms surrounding it .


Chemical Reactions Analysis

Silanes are reactive towards nucleophiles, resulting in the replacement of the halogen atom. For example, the reaction of trimethylsilyl chloride with water results in hydrolysis to give hexamethyldisiloxane .


Physical And Chemical Properties Analysis

Silanes are generally colorless, volatile liquids that are stable in the absence of water. They have a characteristic odor and are less dense than water .

Mechanism of Action

The mechanism of action of silanes in their various applications often involves the formation of a covalent bond between the silicon atom and another atom or molecule, which can alter the physical and chemical properties of the resulting compound .

Safety and Hazards

Silanes can be hazardous due to their reactivity and flammability. They can cause burns and eye damage, and may be harmful if swallowed or inhaled .

properties

IUPAC Name

dichloro-methyl-trimethylsilylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12Cl2Si2/c1-7(2,3)8(4,5)6/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZALIDSFNICAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[Si](C)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4518-99-4, 39437-99-5
Record name 1,1-Dichloro-1,2,2,2-tetramethyldisilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4518-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disilane, dichlorotetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039437995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Dichloro-1,2,2,2-tetramethyldisilane
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